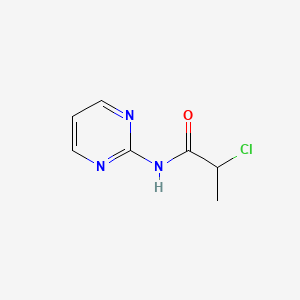

2-Chloro-N-(pyrimidin-2-yl)propanamide

Description

Contextualizing Pyrimidine (B1678525) and Propanamide Scaffolds in Drug Discovery

The foundation of 2-Chloro-N-(pyrimidin-2-yl)propanamide is built upon two key chemical structures: pyrimidine and propanamide. Both are recognized as "privileged scaffolds" in medicinal chemistry, meaning they are molecular frameworks that are capable of binding to multiple biological targets, thus appearing frequently in the structures of known drugs. researchgate.net

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a cornerstone of life itself as a fundamental component of nucleic acids (cytosine, thymine, and uracil). umich.edu This inherent biological relevance allows pyrimidine derivatives to readily interact with various biomolecules within the cell. rsc.org Consequently, this scaffold is present in a wide array of FDA-approved drugs, demonstrating a remarkable spectrum of biological activities. mdpi.com These activities include, but are not limited to, anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive effects. researchgate.netrsc.org The versatility of the pyrimidine core allows for extensive chemical modification, enabling medicinal chemists to fine-tune the pharmacological properties of drug candidates. umich.edu

Similarly, the propanamide moiety is a significant functional group in pharmaceutical research. rsc.org Propanamides are a class of amides derived from propanoic acid and are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. mdpi.com The amide bond is a critical feature in many biologically active compounds, contributing to their structural rigidity and ability to form hydrogen bonds, which are crucial for binding to biological targets. acs.org Derivatives of propanamide have been investigated for a variety of therapeutic applications, including their potential as anti-inflammatory and analgesic agents. rsc.orgnih.gov

The strategic combination of these two powerful scaffolds in a single molecule, as seen in 2-Chloro-N-(pyrimidin-2-yl)propanamide, represents a compelling approach in drug design, aiming to harness the favorable properties of both components to create novel therapeutic agents.

Overview of Structural Features and Biological Relevance of the 2-Chloro-N-(pyrimidin-2-yl)propanamide Motif

The 2-Chloro-N-(pyrimidin-2-yl)propanamide motif integrates the pyrimidine and propanamide structures through a stable amide linkage. This specific arrangement presents distinct structural features that are anticipated to influence its biological activity. The N-(pyrimidin-2-yl)amide linkage is a key feature found in various biologically active molecules. rsc.org

A critical component of this motif is the chlorine atom at the second position of the propanamide chain. The introduction of halogen atoms, particularly chlorine, is a well-established strategy in drug design to enhance the therapeutic properties of a molecule. nih.govnih.gov The presence of chlorine can significantly impact a compound's physicochemical properties, such as lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Furthermore, a chloro substituent can increase the metabolic stability of a compound and can be involved in crucial binding interactions with biological targets, potentially leading to enhanced potency. rsc.orgnih.gov Studies have shown that the strategic placement of chlorine atoms can substantially improve the intrinsic biological activity of a molecule. eurochlor.org More than 250 FDA-approved drugs contain chlorine, highlighting its vital role in modern pharmaceuticals. nih.gov

While specific research on the biological activities of 2-Chloro-N-(pyrimidin-2-yl)propanamide is not extensively documented in publicly available literature, the known activities of structurally related compounds provide valuable insights into its potential applications. For instance, N-arylpyrimidin-2-amine derivatives have been synthesized and investigated for various medicinal purposes. mdpi.com Similarly, compounds with a 2-chloro-N-arylpropanamide structure are recognized as important intermediates in the synthesis of biologically active molecules. nih.govnih.gov

Given the broad spectrum of activities associated with pyrimidine derivatives, including anticancer and antiviral properties, it is plausible that the 2-Chloro-N-(pyrimidin-2-yl)propanamide scaffold could serve as a starting point for the development of novel agents in these therapeutic areas. wjarr.commdpi.com The anti-inflammatory potential associated with some propanamide derivatives also suggests a possible application in treating inflammatory conditions. nih.gov

Below is a table summarizing the key molecular components and their potential contributions to the bioactivity of the 2-Chloro-N-(pyrimidin-2-yl)propanamide motif.

| Molecular Component | Key Features | Potential Contribution to Bioactivity |

| Pyrimidine Ring | Aromatic heterocycle, hydrogen bond acceptors (nitrogen atoms). | Interacts with a wide range of biological targets; core structure for anticancer, antiviral, and anti-inflammatory agents. researchgate.netrsc.org |

| Propanamide Linker | Contains a stable amide bond, capable of hydrogen bonding. | Provides structural rigidity, facilitates binding to target proteins, potential for anti-inflammatory and analgesic effects. rsc.orgacs.org |

| 2-Chloro Substituent | Halogen atom. | Enhances lipophilicity, improves metabolic stability, can increase binding affinity and overall potency of the compound. nih.govnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-pyrimidin-2-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O/c1-5(8)6(12)11-7-9-3-2-4-10-7/h2-5H,1H3,(H,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOVGSPRYNYRMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=NC=CC=N1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro N Pyrimidin 2 Yl Propanamide and Its Analogs

Approaches to N-Acylation of Pyrimidin-2-amines

The formation of the amide bond between a pyrimidin-2-amine and a carboxylic acid derivative is a critical step in the synthesis of 2-Chloro-N-(pyrimidin-2-yl)propanamide. The most direct method involves the reaction of 2-aminopyrimidine (B69317) with 2-chloropropanoyl chloride in the presence of a base. vulcanchem.com However, the N-acylation of 2-aminopyrimidines can be complicated by the formation of undesired N,N-diacylation byproducts. semanticscholar.orgoregonstate.edu

Research into the N-acylation of 2-aminopyrimidines has shown that the choice of base is crucial to control the reaction outcome. semanticscholar.org The use of relatively strong bases, such as triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃), can lead to the formation of significant amounts of the N,N-diacyl product. semanticscholar.org In contrast, employing a weak base like pyridine (B92270) can suppress the diacylation reaction, resulting in a cleaner formation of the desired N-monoacyl derivative. semanticscholar.org

Alternative strategies, often adapted from peptide synthesis, provide more controlled N-acylation. One such method involves activating the carboxylic acid (2-chloropropionic acid) by converting it into a more reactive form, such as a p-nitrophenyl ester. nih.gov This activated ester can then be coupled with 2-aminopyrimidine using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (B28879) (DMAP) or N-hydroxysuccinimide (HOSu) to facilitate the formation of the amide bond. nih.govresearchgate.net

| Method | Reagents | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Direct Acylation (Strong Base) | Acyl Chloride, 2-Aminopyrimidine, Et₃N or K₂CO₃ | Simple, direct one-step process. | High risk of N,N-diacylation byproducts. semanticscholar.org |

| Direct Acylation (Weak Base) | Acyl Chloride, 2-Aminopyrimidine, Pyridine | Suppresses diacylation, leading to cleaner mono-amide product. semanticscholar.org | May require higher temperatures or longer reaction times. |

| Acid Activation & Coupling | Carboxylic Acid, DCC, HOSu/HOBt, 2-Aminopyrimidine | Controlled reaction, good yields, applicable to sensitive substrates. nih.gov | Multi-step process, requires coupling agents that can be costly. |

Stereoselective Synthesis of the Propanamide Moiety

The 2-Chloro-N-(pyrimidin-2-yl)propanamide molecule possesses a chiral center at the second carbon of the propanamide chain. Consequently, it can exist as two distinct enantiomers, (S)- and (R)-2-Chloro-N-(pyrimidin-2-yl)propanamide. Achieving stereoselectivity in the synthesis is crucial for applications where a specific enantiomer is required.

The primary strategy for the stereoselective synthesis of the propanamide moiety is to start with an enantiomerically pure precursor. For instance, optically active (S)-2-chloropropionic acid can be coupled with 2-aminopyrimidine to yield the corresponding (S)-enantiomer of the final product. researchgate.net The key to this approach is the use of a coupling method that does not cause racemization of the chiral center. Coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) are effective for this purpose, successfully facilitating the amide bond formation while preserving the stereochemical integrity of the starting material. researchgate.net This method allows for the targeted synthesis of either the (S) or (R) isomer, depending on the choice of the starting chloropropionic acid.

Utility of 2-Chloro-N-(pyrimidin-2-yl)propanamide as a Synthetic Intermediate

2-Chloro-N-(pyrimidin-2-yl)propanamide is a valuable intermediate in organic synthesis, primarily due to the reactivity of the chlorine atom at the α-position to the amide carbonyl. This chlorine atom acts as a good leaving group, making the compound an excellent substrate for various nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups, enabling the construction of more complex molecules.

Analogs such as 2-chloro-N-(p-tolyl)propanamide serve as key intermediates in the synthesis of other synthetically important compounds. nih.govnih.gov Similarly, the chloro group in 2-Chloro-N-(pyrimidin-2-yl)propanamide can be displaced by various nucleophiles. This versatility makes it a useful building block for creating libraries of pyrimidine (B1678525) derivatives for further study.

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Thiol | R-SH (e.g., Thiophenol) | α-Thio-propanamide |

| Amine | R₂NH (e.g., Piperidine) | α-Amino-propanamide |

| Azide | NaN₃ (Sodium Azide) | α-Azido-propanamide |

| Alkoxide | R-ONa (e.g., Sodium Methoxide) | α-Alkoxy-propanamide |

| Cyanide | KCN (Potassium Cyanide) | α-Cyano-propanamide |

Advanced Synthetic Strategies for Complex Derivatives

The synthesis of more complex derivatives based on the 2-Chloro-N-(pyrimidin-2-yl)propanamide scaffold often requires multi-step strategies that combine the core amide formation with advanced functionalization of the pyrimidine ring. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

Strategies such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination allow for the introduction of aryl, heteroaryl, or substituted amino groups onto the pyrimidine ring. mdpi.comnih.gov These reactions can be performed on a suitable halogenated pyrimidine precursor before the N-acylation step, or, in some cases, on the fully formed 2-Chloro-N-(pyrimidin-2-yl)propanamide itself, provided the reaction conditions are compatible with the amide and chloro-alkane functionalities.

For example, a synthetic route could begin with a 2-amino-4-chloropyrimidine. A Suzuki coupling could be used to introduce an aryl group at the 4-position. mdpi.com The resulting 2-amino-4-arylpyrimidine could then be acylated with (S)-2-chloropropanoyl chloride to yield a complex, enantiomerically pure final product. researchgate.netmdpi.com This convergent approach, where different molecular fragments are built separately and then combined, is highly efficient for creating diverse molecular architectures. researchgate.net Furthermore, 2-aminopyrimidine derivatives can serve as precursors for fused heterocyclic systems, such as imidazo[1,2-a]pyrimidines, opening up further avenues for creating structurally diverse compounds. rsc.org

| Strategy | Key Reactions | Description |

|---|---|---|

| Convergent Synthesis (Pre-functionalization) | 1. Suzuki or Buchwald-Hartwig on a 2-aminopyrimidine derivative. mdpi.com 2. N-Acylation. | The pyrimidine ring is first elaborated with desired substituents using Pd-catalyzed cross-coupling. The resulting complex amine is then acylated to form the final product. |

| Post-Acylation Functionalization | 1. N-Acylation. 2. Nucleophilic substitution at the α-chloro position. | The core 2-Chloro-N-(pyrimidin-2-yl)propanamide is synthesized first, followed by displacement of the chloride to introduce diverse functional groups. |

| Fused Ring System Formation | 1. N-Acylation. 2. Intramolecular cyclization reaction. rsc.org | The amide can be used as a handle to facilitate subsequent cyclization reactions, leading to the formation of fused bicyclic systems like imidazo[1,2-a]pyrimidines. |

Chemical Derivatization and Scaffold Modification of 2 Chloro N Pyrimidin 2 Yl Propanamide

Strategies for Modifying the Pyrimidine (B1678525) Ring System

The pyrimidine ring is a crucial component of the molecule, and its substitution pattern significantly influences biological activity. gsconlinepress.comnih.gov Pyrimidine and its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netwjarr.com

The electronic and steric properties of substituents on the pyrimidine ring can modulate the molecule's interaction with biological targets. Research on analogous scaffolds, such as furano[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine (B153573) amides, provides valuable insights into potential modification strategies for the N-(pyrimidin-2-yl) moiety. nih.gov

Studies have shown that the presence and position of halogen atoms are critical. For instance, in a related series, the removal of a chlorine atom at the 5-position resulted in a significant drop in activity, while its replacement with a methyl group retained activity. nih.gov This suggests that this position is sensitive to substitution and that steric bulk and electronic effects play a role.

Further investigations into substituent effects revealed the following trends in analogous systems:

Electron-withdrawing groups: The introduction of a trifluoromethyl (CF₃) group at either the 5- or 6-position proved to be beneficial for activity. nih.gov In other studies, the presence of electron-withdrawing groups like chloro (-Cl) on a phenyl group attached to the pyrimidine nucleus improved the antimicrobial and anticancer activity of the derivatives. nih.gov

Electron-donating groups: Adding a methyl group at the 2-position of a furano[2,3-d]pyrimidine scaffold led to a dramatic decrease in potency, indicating that this position may not tolerate substitution. nih.gov

Other groups: The introduction of a cyano (-CN) group as a bioisostere for a halogen was found to be detrimental to the activity in one study. nih.gov Conversely, introducing an amino group at the C-5 position or a thiomethyl group at the C-2 position on the pyrimidine ring has been explored as a strategy to modify the biological profile of 2,4-diaminopyrimidine (B92962) derivatives. nih.gov

These findings are summarized in the table below, illustrating the impact of various substituents on the activity of a related furano[2,3-d]pyrimidine scaffold. nih.gov

| Modification on Pyrimidine Analog | Position | Substituent | Observed Effect on Potency |

| Deletion of Chlorine | 5 | H | Significant Decrease |

| Replacement of Chlorine | 5 | Me | Retained Activity |

| Addition of Methyl | 2 | Me | Dramatic Decrease |

| Addition of Trifluoromethyl | 5 | CF₃ | Beneficial |

| Addition of Trifluoromethyl | 6 | CF₃ | Beneficial |

| Addition of Cyano | 6 | CN | Detrimental |

Structural Variations of the Propanamide Side Chain

The propanamide side chain serves as a linker and its conformation, size, and chemical features are critical for molecular recognition and activity. Modifications can be targeted at the alpha-carbon or the amide nitrogen.

The alpha-carbon of the propanamide side chain in the parent compound is substituted with a chlorine atom. Altering this position can impact the compound's reactivity and steric profile. In related thieno[2,3-d]pyrimidine amides, alkylation at the alpha-position with one or two methyl groups was shown to reduce biological potency. nih.gov This suggests that increased steric bulk directly adjacent to the amide carbonyl may be unfavorable for target binding.

The amide N-H group is a potential hydrogen bond donor, and its modification can influence binding affinity and pharmacokinetic properties like cell permeability. nih.gov In similar amide-containing structures, N-alkylation has been explored as a means to reduce P-glycoprotein mediated efflux, which can be a mechanism of drug resistance. nih.gov N-methylation of an imidazolidin-4-one (B167674) amide proved beneficial, showing potent activity and improved metabolic stability. nih.gov However, substitution with larger alkyl groups such as ethyl, cyclopropyl, or trifluoroethyl, while retaining potent inhibition, led to decreased metabolic stability, which correlated with increased compound lipophilicity. nih.gov

| N-Substituent on Analog Scaffold | Effect on Potency | Effect on Metabolic Stability |

| Methyl | Potent | Improved |

| Ethyl | Potent | Eroded |

| Cyclopropyl | Potent | Eroded |

| CH₂CF₃ | Potent | Eroded |

Hybridization Strategies with Other Bioactive Scaffolds

Molecular hybridization involves combining the 2-Chloro-N-(pyrimidin-2-yl)propanamide scaffold with other pharmacologically active moieties to create a single hybrid molecule. This approach can lead to compounds with dual-action mechanisms or improved potency.

One prominent strategy is the conjugation with sulfonamides. nih.gov The sulfonamide group (-SO₂NH-) is a key component in a wide range of biologically active molecules. nih.gov Researchers have successfully synthesized propanamide-sulfonamide conjugates by linking naproxen (B1676952) (a propanamide-containing drug) with various sulfa drugs. nih.gov This strategy could be applied to the 2-Chloro-N-(pyrimidin-2-yl)propanamide core. For example, a series of naproxen-sulfa drug conjugates were synthesized and evaluated as dual inhibitors of urease and cyclooxygenase-2 (COX-2). nih.gov The results showed that the nature of the heterocyclic ring on the sulfonamide portion significantly influenced the inhibitory activity. nih.gov

Another hybridization approach involves coupling the pyrimidine ring with other heterocyclic systems. For example, researchers have proposed coupling the pyrimidine ring with a sulfonamide core to target EGFR/HER2 in breast cancer cell lines. nih.gov This led to the synthesis of N-(pyrimidin-2-yl) 4-(2-aryl-4,5-diphenyl-1H-imidazol-1-yl)benzenesulfonamides. nih.gov Similarly, benzamide (B126) scaffolds have been linked to 1,2,4-oxadiazole (B8745197) moieties, another important heterocycle in medicinal chemistry. mdpi.com These examples demonstrate the feasibility of linking the pyrimidine-amide core structure to other bioactive fragments to generate novel chemical entities.

The table below presents data from a study on naproxen-sulfa drug conjugates, illustrating how hybridization can yield potent inhibitors. nih.gov

| Conjugate (Naproxen linked to...) | Urease Inhibition IC₅₀ (µM) |

| Sulfanilamide | 6.69 ± 0.11 |

| Sulfathiazole | 5.82 ± 0.28 |

| Sulfaguanidine | 5.06 ± 0.29 |

| Sulfamethoxazole | 4.08 ± 0.10 |

Structure Activity Relationship Sar Studies of 2 Chloro N Pyrimidin 2 Yl Propanamide Derivatives

Identification of Key Pharmacophoric Elements for Biological Activity

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are recognized by a biological target and are responsible for its activity. For 2-Chloro-N-(pyrimidin-2-yl)propanamide derivatives, the key pharmacophoric elements are the pyrimidine (B1678525) heterocycle, the amide linkage, and the chloro-alkyl moiety.

The Amide Linkage: The amide bond (-CONH-) is a cornerstone of peptide and protein structures and is a prevalent feature in numerous pharmaceutical agents. nih.govpulsus.compulsus.com Its importance stems from its structural rigidity and hydrogen bonding capabilities. Due to resonance, the amide C-N bond has significant double-bond character, which restricts rotation and enforces a planar geometry. nih.gov This planarity is crucial for defining the spatial relationship between the pyrimidine ring and the propanamide side chain. The amide group provides both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the carbonyl oxygen), which are fundamental for forming strong interactions with biological receptors. nih.gov

The 2-Chloropropanamide Moiety: This side chain contributes several key features. The chlorine atom is a critical pharmacophoric element. Its electronegativity can influence the electronic properties of the molecule, and it can participate in specific interactions such as halogen bonding with electron-rich atoms like oxygen or nitrogen at the target site. nih.gov The presence of chlorine also increases the lipophilicity of the molecule, which can affect its transport and binding characteristics. Furthermore, the carbon atom to which the chlorine is attached (C-2 of the propanamide) is a chiral center, meaning that the stereochemistry (R- or S-enantiomer) can have a profound impact on biological activity, with one isomer often fitting the target's binding site much more effectively than the other.

Impact of Substituent Modifications on Activity Modulation

Altering the substituents on the core structure of 2-Chloro-N-(pyrimidin-2-yl)propanamide can lead to significant changes in biological activity. These modifications can fine-tune the molecule's steric, electronic, and hydrophobic properties.

Modifications on the Pyrimidine Ring: The pyrimidine ring offers several positions (typically 4, 5, and 6) for substitution. Adding small alkyl groups (e.g., methyl), halogens, or methoxy (B1213986) groups can modulate the electronic landscape and steric profile of the ring. For instance, in related N-benzoyl-N'-pyrimidin-2-yl thiourea (B124793) herbicides, substituents on the pyrimidine ring were found to directly influence bioactivity. nih.gov An electron-withdrawing group could enhance binding by altering the charge distribution, while a bulky substituent could either improve activity by filling a hydrophobic pocket or decrease it by causing steric hindrance.

Modifications of the 2-Chloropropanamide Side Chain:

Halogen Substitution: Replacing the chlorine atom with other halogens (F, Br, I) would alter both the size and electronegativity at this position. Studies on other bioactive molecules have shown that smaller, more electronegative halogens like fluorine and chlorine often confer higher activity compared to larger halogens like iodine. mdpi.com Complete removal of the halogen would likely lead to a significant drop in activity, underscoring its importance in target binding.

Alkyl Chain Variation: Changing the length of the alkyl chain (e.g., from propanamide to acetamide (B32628) or butanamide) would alter the spatial positioning of the pyrimidine ring relative to the halogen. This could disrupt the optimal geometry required for fitting into the active site of the biological target.

The following interactive table illustrates hypothetical changes in biological activity based on substituent modifications, drawing from established SAR principles in related compound classes.

| Base Compound | Modification | Rationale | Predicted Activity Change |

|---|---|---|---|

| 2-Chloro-N-(pyrimidin-2-yl)propanamide | Add 4-methyl group to pyrimidine ring | Introduces a small hydrophobic group; may improve binding in a lipophilic pocket. | Increase |

| 2-Chloro-N-(pyrimidin-2-yl)propanamide | Add 4,6-dichloro groups to pyrimidine ring | Increases electron-withdrawing character and potential for halogen bonding. | Increase |

| 2-Chloro-N-(pyrimidin-2-yl)propanamide | Add 5-tert-butyl group to pyrimidine ring | Introduces significant steric bulk; likely to cause a clash in the binding site. | Decrease |

| 2-Chloro-N-(pyrimidin-2-yl)propanamide | Replace 2-Chloro with 2-Fluoro | Maintains halogen bond potential with smaller atomic radius. | Maintain or Slightly Increase |

| 2-Chloro-N-(pyrimidin-2-yl)propanamide | Replace 2-Chloro with 2-Bromo | Increases size and polarizability; may be too large for the binding pocket. | Decrease |

| 2-Chloro-N-(pyrimidin-2-yl)propanamide | Replace propanamide with acetamide | Shortens the linker, altering the position of the pyrimidine ring. | Decrease |

Correlation between Amide Linkage Geometry and Biological Response

Structural studies of analogous compounds, such as 2-chloro-N-(p-tolyl)propanamide, provide valuable insights into the likely geometry of this linkage. nih.govresearchgate.net X-ray crystallography of this related molecule reveals key geometric parameters:

Bond Lengths: The C=O double bond length is approximately 1.22 Å, while the N-C amide bond is around 1.34 Å, intermediate between a typical single and double bond, confirming the resonance effect. nih.gov

Planarity and Torsion Angles: The atoms involved in the amide bond (C-O-N-H) lie in the same plane. The torsion angle describing the orientation of the groups attached to the amide (e.g., C-N-C-C) is typically close to 180°, indicating a stable trans conformation. nih.gov This arrangement minimizes steric hindrance and is the most common configuration found in biologically active molecules. nih.gov

This defined geometry is crucial for biological response because it correctly orients the hydrogen bond donor (N-H) and acceptor (C=O) groups for interaction with the target protein. Crystal structures show that these groups readily form intermolecular N-H···O hydrogen bonds, which are a primary mechanism by which drugs bind to their targets. nih.govresearchgate.net Any significant deviation from this planar, trans geometry would likely misalign these key interacting groups, leading to a weaker binding affinity and a corresponding loss of biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 2-Chloro-N-(pyrimidin-2-yl)propanamide Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For analogs of 2-Chloro-N-(pyrimidin-2-yl)propanamide, a QSAR model could predict the activity of novel, unsynthesized derivatives, thereby guiding synthetic efforts toward more potent compounds.

The development of a QSAR model involves several key steps:

Data Set Assembly: A series of 2-Chloro-N-(pyrimidin-2-yl)propanamide analogs with experimentally measured biological activities (e.g., IC₅₀ values for enzyme inhibition or EC₅₀ values for cellular response) is compiled.

Descriptor Calculation: For each molecule in the series, a wide range of numerical descriptors are calculated that quantify various aspects of its chemical structure. These descriptors fall into several categories:

Hydrophobic: Such as LogP, which describes the molecule's partitioning between oil and water.

Electronic: Including dipole moment, partial atomic charges, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO), which describe the electronic distribution and reactivity.

Steric/Topological: These describe the size and shape of the molecule, such as molecular weight, molar refractivity, and connectivity indices.

Model Generation and Validation: A statistical method, such as Multiple Linear Regression (MLR), is used to generate an equation that links a combination of descriptors to the observed biological activity. A hypothetical QSAR equation might look like:

log(1/IC₅₀) = β₀ + β₁(LogP) - β₂(LUMO) + β₃(MR) This equation would suggest that activity increases with hydrophobicity (LogP) and molar refractivity (MR) but decreases as the LUMO energy increases. The validity and predictive power of the model are rigorously tested using statistical metrics like the correlation coefficient (R²) and cross-validation (Q²), as well as by using the model to predict the activity of a set of compounds not used in its creation (external validation). nih.gov

A successful QSAR model for this series could reveal the key physicochemical properties that drive biological activity, allowing for the rational, in-silico design of new analogs with enhanced performance.

The table below lists some common molecular descriptors that would be relevant for a QSAR study of 2-Chloro-N-(pyrimidin-2-yl)propanamide analogs.

| Descriptor Class | Descriptor Name | Physicochemical Significance |

|---|---|---|

| Hydrophobic | LogP | Measures lipophilicity; relates to membrane permeability and hydrophobic interactions. |

| Polar Surface Area (PSA) | Represents the surface sum over all polar atoms; relates to hydrogen bonding potential and permeability. | |

| Electronic | Dipole Moment | Indicates the overall polarity of the molecule. |

| HOMO/LUMO Energy | Relates to the molecule's ability to donate or accept electrons in a reaction. | |

| Partial Atomic Charges | Describes the electron distribution and potential for electrostatic interactions. | |

| Steric | Molecular Weight (MW) | A basic measure of molecular size. |

| Molar Refractivity (MR) | Relates to molecular volume and polarizability. |

Mechanistic Investigations of 2 Chloro N Pyrimidin 2 Yl Propanamide Action

Elucidation of Specific Molecular Targets and Pathways

Currently, there is no published research that identifies the specific molecular targets of 2-Chloro-N-(pyrimidin-2-yl)propanamide. The general understanding for similar chloro-amide compounds is that their biological activity often stems from the interaction with specific enzymes or receptors. The chloro and amide groups can facilitate interactions like hydrogen bonding with proteins, potentially leading to the modulation of their activity. However, without specific studies on 2-Chloro-N-(pyrimidin-2-yl)propanamide, its precise targets within a cell remain unknown.

Biochemical Characterization of Target Engagement

Information regarding the biochemical characterization of how 2-Chloro-N-(pyrimidin-2-yl)propanamide engages with any potential molecular targets is not available in the public domain. Research on other, structurally different pyrimidine (B1678525) derivatives has shown potential for anticancer activities through various mechanisms, but these findings cannot be directly extrapolated to 2-Chloro-N-(pyrimidin-2-yl)propanamide.

Cellular Pathway Modulation and Downstream Effects

There is a lack of data on how 2-Chloro-N-(pyrimidin-2-yl)propanamide may modulate cellular pathways or any subsequent downstream effects. While research on other novel pyrimidine derivatives has sometimes included computational studies to predict their interaction with biological targets and potential toxicities, no such studies specific to 2-Chloro-N-(pyrimidin-2-yl)propanamide were found.

Preclinical Pharmacokinetic Pk Studies of 2 Chloro N Pyrimidin 2 Yl Propanamide and Its Analogs

Absorption and Distribution Profiles in Animal Models

No studies detailing the absorption and distribution of 2-Chloro-N-(pyrimidin-2-yl)propanamide in any animal models have been identified. Information regarding its bioavailability, the rate and extent of absorption after administration, and its subsequent distribution into various tissues and organs is not available in the public domain. Consequently, key pharmacokinetic parameters such as the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the volume of distribution (Vd) for this compound remain uncharacterized.

Metabolic Fate and Metabolite Identification in Preclinical Systems

There is no available information on the metabolic fate of 2-Chloro-N-(pyrimidin-2-yl)propanamide in preclinical systems. Studies that would identify the metabolic pathways, the enzymes involved in its biotransformation, and the chemical structures of any resulting metabolites have not been published. Therefore, it is not possible to provide a profile of its metabolites or to create a data table summarizing their identification.

Excretion Pathways and Clearance Mechanisms

Information regarding the excretion pathways and clearance mechanisms of 2-Chloro-N-(pyrimidin-2-yl)propanamide is not available. There are no published data describing how the compound and its potential metabolites are eliminated from the body (e.g., via urine, feces, or other routes). As a result, pharmacokinetic parameters such as the elimination half-life (t½) and clearance rate (CL) have not been determined for this compound in any preclinical model.

Pharmacokinetic-Pharmacodynamic (PK/PD) Correlation and Modeling in Preclinical Research

No preclinical research has been found that establishes a pharmacokinetic-pharmacodynamic (PK/PD) correlation for 2-Chloro-N-(pyrimidin-2-yl)propanamide or its analogs. There are no available studies that link the concentration of the compound in the body over time with its pharmacological effects. Consequently, no PK/PD models have been developed to describe this relationship, and there are no data to populate a table on this topic.

Computational Chemistry and in Silico Approaches for 2 Chloro N Pyrimidin 2 Yl Propanamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. For 2-Chloro-N-(pyrimidin-2-yl)propanamide, molecular docking simulations can be employed to identify potential biological targets and elucidate the key interactions driving its binding affinity.

Studies on various pyrimidine (B1678525) derivatives have demonstrated the utility of molecular docking in understanding their mechanism of action. nih.govmdpi.commdpi.comremedypublications.com For instance, docking studies on novel pyrimidine derivatives have been used to investigate their potential as antibacterial agents by predicting their interactions with enzymes like dihydrofolate reductase (DHFR). nih.gov Similarly, the antiviral potency of pyrimidine compounds against targets such as the main protease (Mpro) of SARS-CoV-2 has been evaluated using this method. mdpi.com

In a typical molecular docking workflow for 2-Chloro-N-(pyrimidin-2-yl)propanamide, a 3D model of the compound would be generated and docked into the binding sites of various known protein targets. The results would be scored based on the predicted binding energy, with lower energies indicating a more favorable interaction. Analysis of the docked pose can reveal specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding.

Table 1: Representative Molecular Docking Data for Pyrimidine Derivatives Against Various Targets This table presents hypothetical docking scores for 2-Chloro-N-(pyrimidin-2-yl)propanamide based on typical values observed for similar pyrimidine derivatives against common enzyme targets. The specific targets for this compound would need to be determined through experimental validation.

| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Dihydrofolate Reductase (DHFR) | 1DHF | -7.5 | Ile5, Phe31, Ile94 |

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -8.2 | Leu83, Phe80, Asp86 |

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -9.1 | Met793, Leu718, Gly796 |

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis, Molecular Electrostatic Potential)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of a molecule. researchgate.net These calculations are crucial for characterizing the reactivity, stability, and spectroscopic properties of compounds like 2-Chloro-N-(pyrimidin-2-yl)propanamide.

Density Functional Theory (DFT): DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Chloro-N-(pyrimidin-2-yl)propanamide, DFT calculations can be used to optimize its geometry, calculate its vibrational frequencies (corresponding to its IR and Raman spectra), and determine its electronic properties.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability. nih.gov A smaller energy gap suggests that the molecule is more reactive.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution in a molecule. It is used to predict how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. For 2-Chloro-N-(pyrimidin-2-yl)propanamide, an MEP map would highlight the electron-rich regions (typically around the nitrogen and oxygen atoms) and electron-deficient regions, providing insights into its potential intermolecular interactions. nih.gov

Table 2: Hypothetical Quantum Chemical Properties of 2-Chloro-N-(pyrimidin-2-yl)propanamide Calculated using DFT The values in this table are illustrative and based on calculations reported for analogous pyrimidine derivatives.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. researchgate.netnih.govrsc.org For 2-Chloro-N-(pyrimidin-2-yl)propanamide, MD simulations can be used to explore its conformational landscape and to assess the stability of its complex with a biological target.

When a ligand is docked into a protein's active site, MD simulations can provide a more dynamic and realistic picture of the binding event. These simulations can reveal how the ligand and protein adapt to each other's presence and can be used to calculate the binding free energy, which is a more accurate measure of binding affinity than docking scores alone. The stability of the ligand-protein complex over the simulation time can also be assessed by analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions.

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. nih.govtandfonline.comnih.gov A pharmacophore model for a series of active pyrimidine derivatives can be developed and used as a 3D query to search large chemical databases for novel compounds with similar activity profiles. This process is known as virtual screening. nih.gov

For 2-Chloro-N-(pyrimidin-2-yl)propanamide, if it is found to have a desirable biological activity, a pharmacophore model could be constructed based on its structure and the structures of other similar active compounds. This model might include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. The resulting pharmacophore can then be used to screen virtual libraries to identify new potential lead compounds.

Predictive ADME Profiling in silico

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery. pharmaceuticaljournal.netajpamc.comnih.govmdpi.comresearchgate.net These predictive models use the chemical structure of a compound to estimate its pharmacokinetic properties, helping to identify potential liabilities early in the drug development process.

For 2-Chloro-N-(pyrimidin-2-yl)propanamide, various ADME parameters can be predicted using a range of computational tools. These predictions can provide insights into its potential as a drug candidate.

Table 3: Predicted ADME Properties of 2-Chloro-N-(pyrimidin-2-yl)propanamide These values are hypothetical and represent typical outputs from in silico ADME prediction software for a molecule of this nature.

| ADME Property | Predicted Value/Classification | Implication |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Good oral bioavailability is likely. |

| Blood-Brain Barrier (BBB) Permeation | Low | Less likely to cause central nervous system side effects. |

| Distribution | ||

| Plasma Protein Binding | Moderate | A significant fraction may be bound to plasma proteins. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions via this pathway. |

| Excretion | ||

| Renal Excretion | Predicted | Likely to be cleared by the kidneys. |

| Drug-Likeness | ||

| Lipinski's Rule of Five | Compliant | Good oral bioavailability predicted. |

Future Research Directions and Potential Applications of 2 Chloro N Pyrimidin 2 Yl Propanamide

Advanced Preclinical Characterization and Lead Optimization

Once a compound like 2-Chloro-N-(pyrimidin-2-yl)propanamide is identified as a "hit" or "lead" in initial screenings, it must undergo extensive preclinical characterization to build a comprehensive biological and pharmacological profile. This stage is critical for identifying potential liabilities and guiding the lead optimization process, which aims to refine the molecule's structure to enhance its drug-like properties.

The preclinical evaluation would involve a battery of in vitro and in vivo assays. Key areas of investigation would include:

Potency and Selectivity: Determining the compound's efficacy against its intended biological target (e.g., a specific enzyme or receptor) is paramount. For pyrimidine (B1678525) derivatives, common targets include kinases, which are often implicated in cancer and inflammatory diseases. nih.govnih.gov A crucial parallel investigation is assessing selectivity by screening the compound against a panel of related targets to ensure that its activity is focused, thereby minimizing potential off-target effects.

Mechanism of Action (MoA): Elucidating how the compound exerts its biological effect is a fundamental step. This could involve cellular and molecular biology techniques to confirm target engagement, such as studying the phosphorylation of downstream proteins if a kinase is the presumed target. nih.gov

Pharmacokinetics (ADME): The study of Absorption, Distribution, Metabolism, and Excretion (ADME) is essential to understand how the compound behaves within a biological system. These studies assess its stability in plasma and liver microsomes, its ability to permeate cell membranes, and its metabolic fate. The pyrimidine ring can influence these properties, which are crucial for achieving therapeutic concentrations in the body. nih.gov

In Vivo Efficacy: The ultimate preclinical test is whether the compound demonstrates the desired therapeutic effect in a relevant animal model of disease, such as a xenograft model for cancer research. nih.gov

Lead optimization is an iterative process guided by these findings. Medicinal chemists would systematically modify the structure of 2-Chloro-N-(pyrimidin-2-yl)propanamide to improve its characteristics, for instance, by enhancing potency, increasing metabolic stability, or improving solubility, all while maintaining or improving its safety profile.

Table 1: Hypothetical Preclinical Characterization Plan

| Parameter | Assay Example | Objective |

|---|---|---|

| Potency | Kinase Inhibition Assay (e.g., JAK2) | Determine the concentration required to inhibit the target enzyme by 50% (IC50). |

| Selectivity | Kinase Panel Screening | Assess activity against a broad range of kinases to ensure target specificity. |

| Cellular Activity | Cell Proliferation Assay (e.g., SET-2, Ba/F3) | Evaluate the compound's effect on the growth of cancer cell lines. nih.gov |

| Mechanism of Action | Western Blot for Phospho-STAT | Confirm inhibition of downstream signaling pathways of the target kinase. |

| Metabolic Stability | Liver Microsome Stability Assay | Predict the rate of metabolic breakdown in the liver. |

| Animal Efficacy | Xenograft Tumor Model | Evaluate the in vivo anti-tumor activity of the compound. nih.gov |

Exploration of Novel Therapeutic Indications

The pyrimidine scaffold is exceptionally versatile, with derivatives showing a wide spectrum of biological activities. nih.govresearchgate.net This versatility suggests that 2-Chloro-N-(pyrimidin-2-yl)propanamide could be investigated for a range of therapeutic applications beyond an initial screening hit.

Potential therapeutic areas for exploration include:

Oncology: Pyrimidine derivatives are well-established as anticancer agents. nih.govresearchgate.netencyclopedia.pub Many function as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR) or Janus Kinase 2 (JAK2) that are critical for cancer cell proliferation and survival. nih.govnih.gov The N-(pyrimidin-2-yl)amine substructure is a key feature in several approved kinase inhibitors. Therefore, a primary avenue of research would be to screen 2-Chloro-N-(pyrimidin-2-yl)propanamide against various cancer cell lines and kinase targets.

Inflammatory Diseases: Chronic inflammation underlies many diseases, and pyrimidine derivatives have demonstrated anti-inflammatory properties. rsc.org Some compounds function by inhibiting enzymes like Cyclooxygenase (COX), which are central to the inflammatory cascade. rsc.org This suggests a potential application in autoimmune disorders or other inflammatory conditions.

Infectious Diseases: The pyrimidine ring is essential for the survival of microorganisms, making its biosynthesis pathway an attractive target for antimicrobial drugs. researchgate.net Researchers have successfully developed pyrimidine-based antibacterial, antifungal, and antiviral agents. nih.govnih.gov Future studies could explore the efficacy of 2-Chloro-N-(pyrimidin-2-yl)propanamide against a panel of clinically relevant pathogens.

Fibrotic Diseases: Recent studies have identified novel 2-(pyridin-2-yl) pyrimidine derivatives with anti-fibrotic activity, showing they can inhibit the expression of collagen. mdpi.com This opens up the possibility of developing treatments for conditions like liver or pulmonary fibrosis.

Table 2: Potential Therapeutic Indications for Investigation

| Therapeutic Area | Rationale / Example Target | Supporting Evidence from Related Compounds |

|---|---|---|

| Oncology | Inhibition of protein kinases (e.g., JAK2, EGFR) involved in tumor growth. | N-(pyrimidin-2-yl) amine derivatives have been developed as selective JAK2 inhibitors for myeloproliferative neoplasms. nih.gov |

| Anti-Inflammatory | Inhibition of inflammatory mediators or pathways (e.g., COX-2). | Certain pyrimidine derivatives show potent COX-2 inhibition, comparable to standard drugs like indomethacin. rsc.org |

| Anti-Infective | Disruption of microbial pyrimidine biosynthesis or other essential pathways. | Pyrimidine-based compounds have a broad history as antibacterial, antifungal, and antiviral agents. nih.govresearchgate.net |

| Anti-Fibrotic | Inhibition of collagen production and deposition. | Novel 2-(pyridin-2-yl) pyrimidine derivatives have shown potent anti-fibrosis activity in cellular models. mdpi.com |

Development of Innovative Delivery Systems

Even a highly potent compound can fail if it cannot be effectively delivered to its target site in the body. Challenges such as poor solubility, rapid metabolism, or lack of specificity can limit a drug's therapeutic potential. The development of innovative drug delivery systems (DDS) for 2-Chloro-N-(pyrimidin-2-yl)propanamide could be crucial for translating its potential biological activity into a viable therapeutic.

Future research could focus on several DDS strategies:

Nanoparticle Formulations: Encapsulating the compound within nanoparticles (e.g., liposomes or polymeric nanoparticles) can improve solubility, protect it from premature degradation, and modify its pharmacokinetic profile. Furthermore, nanoparticles can be engineered with targeting ligands (e.g., antibodies or peptides) to accumulate preferentially at the disease site, such as a tumor, enhancing efficacy while reducing systemic exposure.

Prodrug Approach: A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active form. This strategy can be used to overcome issues with solubility, membrane permeability, or taste. For 2-Chloro-N-(pyrimidin-2-yl)propanamide, a prodrug could be designed by modifying the amide or pyrimidine portions of the molecule to enhance its delivery properties.

Advanced Formulations: For oral administration, advanced formulations like self-emulsifying drug delivery systems (SEDDS) or amorphous solid dispersions can be developed to improve the dissolution and absorption of poorly soluble compounds.

Design of Next-Generation Derivatives

Guided by initial preclinical data and structure-activity relationships (SAR), medicinal chemists can design next-generation derivatives of 2-Chloro-N-(pyrimidin-2-yl)propanamide with superior properties. The goal is to create new chemical entities with enhanced potency, improved selectivity, better pharmacokinetic profiles, and novel intellectual property.

Key strategies for designing these derivatives would involve systematic modification of the parent structure:

Modification of the Pyrimidine Ring: Substituents can be added to the C4, C5, or C6 positions of the pyrimidine ring. These modifications can profoundly impact target binding, selectivity, and metabolism. For example, adding a bulky group could enhance selectivity, while another group might block a site of metabolic attack, thereby increasing the drug's half-life. nih.gov

Alteration of the Amide Linker: The propanamide linker could be altered in length, rigidity, or composition. Replacing the propionyl group with other acyl groups or incorporating cyclic structures could optimize the orientation of the pyrimidine ring relative to its target.

Replacement of the Chlorine Atom: The chlorine atom on the propanamide side chain is a key feature. It could be replaced with other halogens (e.g., fluorine) or different functional groups (e.g., hydroxyl, cyano) to fine-tune the compound's electronic properties and binding interactions. This position may also be a site for covalent binding to a target protein, a mechanism that could be intentionally engineered.

This iterative process of design, synthesis, and biological testing is the foundation of modern drug discovery and would be essential for advancing 2-Chloro-N-(pyrimidin-2-yl)propanamide from a chemical entity to a potential clinical candidate. nih.govresearchgate.net

Table 3: Strategies for Designing Next-Generation Derivatives

| Structural Component | Modification Strategy | Potential Goal |

|---|---|---|

| Pyrimidine Ring | Add substituents at C4, C5, or C6 positions. | Improve potency, selectivity, or block metabolism. |

| Amide Linker | Vary chain length; introduce rigidity (e.g., cyclopropyl). | Optimize spatial orientation for target binding. |

| Propionyl Side Chain | Replace chlorine with other halogens (F, Br) or functional groups (OH, CN). | Modulate binding affinity and reactivity. |

Table of Compounds Mentioned

| Compound Name |

|---|

| 2-Chloro-N-(pyrimidin-2-yl)propanamide |

| Indomethacin |

| Erlotinib |

| Camptothecin |

| Fluconazole |

Q & A

Q. What are the common synthetic methodologies for preparing 2-Chloro-N-(pyrimidin-2-yl)propanamide?

Methodological Answer: The compound is typically synthesized via nucleophilic acyl substitution. A general procedure involves reacting pyrimidin-2-amine with 2-chloropropionyl chloride in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in anhydrous dichloromethane (CH₂Cl₂) at 0°C. After 2.5 hours, the product precipitates as a yellow solid with high yield (99%) without further purification . Alternative methods employ coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid derivative (e.g., 2-chloropropanoic acid) before reacting with the amine, achieving ~79% yield after column chromatography .

Key Parameters for Synthesis:

| Reagent/Condition | Example 1 | Example 2 |

|---|---|---|

| Solvent | Dry CH₂Cl₂ | CH₂Cl₂ |

| Base/Coupling Agent | DIPEA | DCC |

| Temperature | 0°C | Room temperature |

| Yield | 99% | 79% |

Q. What spectroscopic techniques are used to characterize 2-Chloro-N-(pyrimidin-2-yl)propanamide?

Methodological Answer:

- ¹H NMR Spectroscopy : Peaks are analyzed for amide proton resonance (δ ~8.3–8.9 ppm) and pyrimidine ring protons (δ ~7.3–8.1 ppm). For example, in related analogs, the chloro-propanamide moiety shows quartets (δ ~4.4 ppm) and doublets (δ ~1.5 ppm) for methyl groups .

- 13C NMR : Carbonyl carbons (C=O) resonate at δ ~168–170 ppm, while pyrimidine carbons appear between δ ~125–142 ppm .

- Melting Point : Derivatives like 2-chloro-N-(2-methylphenyl)propanamide exhibit melting points of 114–115°C, which can guide purity assessment .

Data Interpretation Tips:

- Use high-resolution NMR (≥400 MHz) to resolve overlapping signals in aromatic regions.

- Compare with computational predictions (e.g., density functional theory) to validate structural assignments.

Q. What safety protocols should be followed when handling this compound?

Methodological Answer: Based on structurally similar compounds:

- Hazard Statements : Harmful if swallowed (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

- Preventive Measures :

- Emergency Response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose following hazardous waste regulations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Methodological Answer:

- Temperature Control : Lower temperatures (0°C) minimize side reactions (e.g., hydrolysis of the acyl chloride), as seen in the 99% yield example .

- Solvent Selection : Anhydrous CH₂Cl₂ reduces water-mediated degradation. Polar aprotic solvents (e.g., THF) may enhance solubility but require rigorous drying.

- Catalyst Screening : Test alternative bases (e.g., triethylamine) or coupling agents (e.g., EDCI/HOBt) to reduce byproducts .

Experimental Design:

- Use a factorial design (e.g., varying molar ratios of DIPEA or reaction time) to identify optimal parameters.

- Monitor reaction progress via TLC or in situ IR spectroscopy for real-time analysis.

Q. How can discrepancies in NMR data for structurally similar analogs be resolved?

Methodological Answer:

- Dynamic Effects : Conformational flexibility in the propanamide chain (e.g., rotation around the C–N bond) may cause signal splitting. Use variable-temperature NMR to "freeze" conformers and simplify spectra .

- Isotopic Labeling : Synthesize deuterated analogs to assign overlapping proton signals (e.g., pyrimidine vs. amide NH protons) .

- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding patterns. Programs like SHELXL can refine crystallographic data .

Case Study :

In 2-Chloro-N-[4-cyano]propanamide (3k), aromatic protons at δ ~7.7–8.9 ppm were resolved using high-field (400 MHz) NMR, while methyl groups were assigned via 2D-COSY .

Q. What computational approaches are suitable for predicting the reactivity of this compound?

Methodological Answer:

- DFT Calculations : Model transition states for nucleophilic substitution (e.g., SN2 at the chloro-substituted carbon) using Gaussian or ORCA software.

- Molecular Dynamics : Simulate solvent effects (e.g., CH₂Cl₂ vs. DMF) on reaction kinetics .

- Docking Studies : If the compound is bioactive, dock into target proteins (e.g., bacterial proteases) using AutoDock Vina to predict binding modes .

Validation :

Compare computed NMR chemical shifts (via GIAO method) with experimental data to refine force fields .

Q. How can solubility challenges in aqueous assays be addressed?

Methodological Answer:

- Co-Solvent Systems : Use DMSO-water mixtures (e.g., 10% DMSO) to enhance solubility while maintaining biocompatibility .

- Derivatization : Introduce hydrophilic groups (e.g., sulfonamides) via post-synthetic modification.

- Micellar Encapsulation : Employ surfactants (e.g., Tween-80) to form stable micelles for in vitro studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.